3-Bromoimidazo[1,2-c]pyrimidin-5-ol

Catalog No.
S13771671
CAS No.
M.F
C6H4BrN3O
M. Wt
214.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromoimidazo[1,2-c]pyrimidin-5-ol

Product Name

3-Bromoimidazo[1,2-c]pyrimidin-5-ol

IUPAC Name

3-bromo-6H-imidazo[1,2-c]pyrimidin-5-one

Molecular Formula

C6H4BrN3O

Molecular Weight

214.02 g/mol

InChI

InChI=1S/C6H4BrN3O/c7-4-3-9-5-1-2-8-6(11)10(4)5/h1-3H,(H,8,11)

InChI Key

FFUSQFPLTIMHPE-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)N2C1=NC=C2Br

3-Bromoimidazo[1,2-c]pyrimidin-5-ol is a heterocyclic compound featuring a fused imidazole and pyrimidine ring system. Its molecular formula is C6H5BrN3OC_6H_5BrN_3O, and it has a molecular weight of 250.48 g/mol. The compound is characterized by the presence of a bromine atom at the 3-position of the imidazo ring and a hydroxyl group at the 5-position of the pyrimidine ring, which contributes to its unique chemical properties and biological activities.

  • Substitution Reactions: The bromine atom can be substituted by various nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
  • Oxidation Reactions: This compound can be oxidized to yield different derivatives, altering its chemical structure and properties.
  • Cyclization Reactions: It can participate in cyclization reactions, forming more complex structures through further bonding interactions .

These reactions are facilitated by common reagents like tert-butyl hydroperoxide for oxidation and various nucleophiles for substitution.

The biological activity of 3-bromoimidazo[1,2-c]pyrimidin-5-ol has garnered significant interest in medicinal chemistry. Research indicates that it serves as a scaffold for developing pharmaceutical agents due to its potential enzyme inhibition and receptor binding properties. The compound's mechanism of action involves interaction with specific molecular targets, modulating their activity through the unique structural features provided by the bromine atom and the imidazo[1,2-c]pyrimidine core .

The synthesis of 3-bromoimidazo[1,2-c]pyrimidin-5-ol typically involves several methods:

  • Cyclization of Precursors: A common approach includes using α-bromoketones and 2-aminopyridines. This method employs a one-pot tandem cyclization/bromination process in the presence of tert-butyl hydroperoxide in ethyl acetate.
  • Reaction with Hydrochloric Acid: The resulting compound from the cyclization can be treated with hydrochloric acid to form the hydrochloride salt.

Step-by-Step Synthesis

text
Step 1: Mix 2-amino-4-bromo-6-hydroxypyrimidine with glyoxal and ammonium acetate in ethanol.Step 2: Heat the mixture to reflux for several hours.Step 3: Allow to cool and filter the solid.Step 4: Dissolve the solid in water.Step 5: Add hydrochloric acid to form the hydrochloride salt.Step 6: Isolate the product by filtration and drying.

This synthesis pathway highlights the compound's accessibility from readily available starting materials .

3-Bromoimidazo[1,2-c]pyrimidin-5-ol has diverse applications in various fields:

  • Medicinal Chemistry: It is used as a building block for synthesizing pharmaceutical compounds due to its biological activity.
  • Chemical Synthesis: The compound acts as an intermediate for creating more complex molecules in organic synthesis.
  • Biological Studies: It is employed in enzyme inhibition studies and receptor binding assays to understand its biological mechanisms better .

Interaction studies involving 3-bromoimidazo[1,2-c]pyrimidin-5-ol focus on its binding affinity towards specific enzymes and receptors. These studies help elucidate its potential therapeutic roles, particularly in targeting pathways relevant to various diseases. The unique structural features of this compound allow it to engage effectively with biological macromolecules, making it a valuable subject for further research in drug development.

Several compounds share structural similarities with 3-bromoimidazo[1,2-c]pyrimidin-5-ol. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
8-Chloro-5,7-dimethylimidazo[1,2-c]pyrimidineChlorine substitution at position 8Exhibits distinct pharmacological profiles
5-Chloro-8-iodoimidazo[1,2-c]pyrimidineIodine substitution at position 8Potentially enhanced bioactivity due to iodine
Imidazo[1,2-c]pyrimidin-7-amineAmino group at position 7Different reactivity patterns compared to bromo derivative
7-Chloroimidazo[1,2-c]pyrimidineChlorine substitution at position 7Variations in biological activity

These compounds exhibit unique properties that differentiate them from 3-bromoimidazo[1,2-c]pyrimidin-5-ol while retaining similar core structures. Understanding these differences is crucial for exploring their respective applications in medicinal chemistry and pharmacology.

XLogP3

0.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

212.95377 g/mol

Monoisotopic Mass

212.95377 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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